molecular formula C28H33NO4 B048741 5-Benzyloxy Propafenone CAS No. 200434-70-4

5-Benzyloxy Propafenone

Cat. No. B048741
CAS RN: 200434-70-4
M. Wt: 447.6 g/mol
InChI Key: XTBRTGWDWTYTTK-UHFFFAOYSA-N
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Description

5-Benzyloxy Propafenone is a compound with the molecular formula C28H33NO4 . It is an analog of the antiarrhythmic and multidrug resistance (MDR) modulating drug propafenone .


Synthesis Analysis

A series of 5-hydroxy and 5-benzyloxy analogs of propafenone was synthesized . The key step of the synthesis is the selective reduction of the double bond in 1 without cleavage of the benzyl group, leading to the phenol 3. Alkylation with epichlorohydrine followed by nucleophilic epoxide ring opening gave the benzylated target compounds .


Molecular Structure Analysis

The molecular structure of 5-Benzyloxy Propafenone includes a benzyl group, a propylamino group, and a phenylmethoxyphenyl group . The compound has a molecular weight of 447.6 g/mol .


Chemical Reactions Analysis

The MDR-modulating activity of 5-Benzyloxy Propafenone and its analogs was evaluated using a daunomycin efflux assay system . The results showed that all four 5-benzyloxy analogs showed almost identical EC50 values, independent of their log P value .


Physical And Chemical Properties Analysis

5-Benzyloxy Propafenone has a molecular weight of 447.6 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 14 . Its exact mass and monoisotopic mass are both 447.24095853 g/mol, and it has a topological polar surface area of 67.8 Ų .

Scientific Research Applications

Pharmacokinetics and Drug Interactions

“5-Benzyloxy Propafenone” is related to Propafenone (PPF), a class 1C antiarrhythmic agent. PPF is mainly metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4. The pharmacokinetics (PK) of PPF is influenced by CYP2D6 polymorphism. This means that the drug’s absorption, distribution, metabolism, and excretion can vary depending on the individual’s genetic makeup. Understanding this can help in adjusting the dose of PPF according to CYP2D6 phenotype to avoid adverse effects and ensure treatment efficacy .

Multidrug Resistance Modulation

“5-Benzyloxy Propafenone” has been synthesized and evaluated for its multidrug resistance (MDR) modulating activity. This was done using a daunomycin efflux assay system. The results showed that all four 5-benzyloxy analogs showed almost identical EC50 values, independent of their log P value. This suggests that “5-Benzyloxy Propafenone” could be a potential candidate for modulating multidrug resistance, which is a significant problem in cancer treatment .

Long-term Effects on KIR2.1 Protein Expression

Propafenone, to which “5-Benzyloxy Propafenone” is related, is identified as an AgoKir. Its long-term effects on KIR2.1 protein expression, subcellular localization, and function are of interest in scientific research. Understanding these effects can provide insights into the drug’s mechanism of action and potential side effects .

Mechanism of Action

Target of Action

5-Benzyloxy Propafenone is a derivative of Propafenone, an antiarrhythmic agent . The primary targets of Propafenone are the fast inward sodium channels in cardiac muscle cells . It also has weak beta-blocking activity .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .

Biochemical Pathways

The key biochemical pathway involved in the action of Propafenone is the sodium ion influx into cardiac muscle cells . By blocking this pathway, Propafenone reduces the excitability of the cells, thereby controlling arrhythmias .

Pharmacokinetics

Propafenone is metabolized primarily in the liver by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . The pharmacokinetics of Propafenone can be influenced by the CYP2D6 polymorphism . Propafenone has a non-linear pharmacokinetics; therefore, analyses were performed according to dose .

Result of Action

The result of Propafenone’s action is the control of arrhythmias. By reducing the excitability of cardiac muscle cells, Propafenone helps to regulate the heart’s rhythm .

Action Environment

The action of Propafenone can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (such as CYP2D6 polymorphism), and liver function . These factors can affect the metabolism of Propafenone and thus its efficacy and stability .

properties

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBRTGWDWTYTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy Propafenone

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